molecular formula C17H23BFNO3 B8167750 N-cyclobutyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-cyclobutyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8167750
M. Wt: 319.2 g/mol
InChI Key: QYSYITMHDQEPHI-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a complex organic compound characterized by its boronic acid derivative structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for various substrates.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the Suzuki-Miyaura reaction. This would require careful control of reaction parameters, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is often used as an intermediate in the synthesis of more complex molecules. In biology, it can be employed in the study of enzyme inhibitors and other bioactive molecules.

Medicine: . Its boronic acid moiety can interact with biological targets, making it useful in drug design.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids, such as serine or cysteine, in enzymes, thereby inhibiting their activity. This interaction can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide:

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide:

Properties

IUPAC Name

N-cyclobutyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)11-8-9-13(14(19)10-11)15(21)20-12-6-5-7-12/h8-10,12H,5-7H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSYITMHDQEPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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